1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)-
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Overview
Description
1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the indanone family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides has been reported to yield indanones and 2-cyclopentenones in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- lies in its complex structure, which includes multiple functional groups that confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116173-40-1 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-hydroxy-2,2,7-trimethyl-4-propan-2-yl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O2/c1-8(2)10-6-12(16)9(3)13-11(10)7-15(4,5)14(13)17/h6,8,16H,7H2,1-5H3 |
InChI Key |
PXPLKAZFXQCPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)C(C2)(C)C)C(C)C)O |
Origin of Product |
United States |
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